![molecular formula C14H20N2O2S B5809519 N-[2-(cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B5809519.png)
N-[2-(cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide, also known as CTCE-9908, is a small molecule drug that has been developed for the treatment of cancer. It is a member of the oxazolidinone family of compounds and has been found to have potent anti-tumor activity in preclinical studies.
Wirkmechanismus
The mechanism of action of N-[2-(cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide is not fully understood, but it is thought to work by inhibiting protein synthesis in cancer cells. This leads to a decrease in the production of proteins that are necessary for the growth and survival of cancer cells, ultimately leading to their death.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide has a number of biochemical and physiological effects on cancer cells. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide is its potent anti-tumor activity, which has been demonstrated in a variety of preclinical models of cancer. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several future directions for research on N-[2-(cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide. One area of interest is in combination therapy, where N-[2-(cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide is used in combination with other drugs to enhance its anti-tumor activity. Another area of interest is in the development of new formulations of N-[2-(cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide that may improve its pharmacokinetics and bioavailability. Finally, more research is needed to understand the mechanism of action of N-[2-(cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide and to identify potential biomarkers that may predict response to the drug.
Synthesemethoden
The synthesis of N-[2-(cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide involves several steps, starting with the reaction of cycloheptylamine with 2-bromoacetyl thiophene to form the intermediate compound 2-(cycloheptylamino)-2-thiophenecarboxylic acid. This intermediate is then converted to the final product by reaction with oxalyl chloride and then with methylamine.
Wissenschaftliche Forschungsanwendungen
N-[2-(cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer, including cell line studies and animal models. It has been found to have potent anti-tumor activity in a variety of cancer types, including breast, lung, and prostate cancers.
Eigenschaften
IUPAC Name |
N-[2-(cycloheptylamino)-2-oxoethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-13(16-11-6-3-1-2-4-7-11)10-15-14(18)12-8-5-9-19-12/h5,8-9,11H,1-4,6-7,10H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMIUCHPEUJOOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CNC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[2-(Cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.